molecular formula C18H16N2OS2 B2380376 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477845-71-9

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2380376
CAS No.: 477845-71-9
M. Wt: 340.46
InChI Key: BDKBHDYQAIPWGI-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound belonging to the thiazoloquinazoline class. This compound features a thiazole ring fused with a quinazoline system, which is further substituted with a (4-methylphenyl)sulfanyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the quinazoline system. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as aminothiophenols and halides, under acidic or basic conditions.

  • Cyclization Reactions: : Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Substitution Reactions: : Substitution reactions are employed to introduce the (4-methylphenyl)sulfanyl group. This can be done using reagents like sodium sulfide or thiophenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Large-scale reactors, continuous flow systems, and automated synthesis setups are often employed to achieve high yields and purity. Process optimization, including reaction temperature, pressure, and choice of solvents, is critical to industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, in acidic or neutral conditions.

  • Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: : Halides, alkylating agents, in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of corresponding sulfones or sulfoxides.

  • Reduction: : Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: : Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is studied for its potential biological activities. It has shown promise as an antioxidant, antimicrobial, and antitumor agent.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It has been studied for its antiviral, anti-inflammatory, and analgesic properties, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Thiazoloquinazolines: : These compounds share a similar fused ring system but may have different substituents.

  • Thiazoles: : These compounds contain a thiazole ring but lack the quinazoline system.

  • Quinazolines: : These compounds have a quinazoline ring but do not contain the thiazole moiety.

Uniqueness

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to its specific combination of the thiazole and quinazoline rings, along with the (4-methylphenyl)sulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBHDYQAIPWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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